Cas no 946266-33-7 (4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide)

4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide structure
946266-33-7 structure
Product Name:4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide
CAS No:946266-33-7
MF:C20H16ClF2N3O2
MW:403.809750556946
CID:6319027
PubChem ID:16884693
Update Time:2025-08-01

4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide
    • F5013-0296
    • 946266-33-7
    • AKOS024488826
    • 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-difluorophenyl)butanamide
    • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide
    • 4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-difluorophenyl)butanamide
    • Inchi: 1S/C20H16ClF2N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-12-15(22)7-8-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
    • InChI Key: JGOKURWGUMRCTN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C=C(C=CC=2F)F)=O)N=1)=O

Computed Properties

  • Exact Mass: 403.0899108g/mol
  • Monoisotopic Mass: 403.0899108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 61.8Ų

4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide Pricemore >>

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Additional information on 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide

Comprehensive Overview of 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide (CAS No. 946266-33-7)

The compound 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide (CAS No. 946266-33-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a chlorophenyl moiety, a dihydropyridazine core, and a difluorophenyl substituent. These features contribute to its potential applications in pharmaceutical research and material science. Researchers are increasingly interested in this compound due to its modular design, which allows for targeted modifications to enhance bioavailability or binding affinity.

In recent years, the demand for pyridazine derivatives has surged, driven by their role in drug discovery and agrochemical development. The presence of both chloro and fluoro substituents in 946266-33-7 suggests potential bioactivity, as halogenated compounds often exhibit improved metabolic stability and target selectivity. This aligns with current trends in medicinal chemistry, where researchers prioritize compounds with optimized pharmacokinetic profiles. Users frequently search for terms like "pyridazine-based drug candidates" or "halogenated amides in pharmaceuticals," reflecting broader interest in this niche.

The synthesis of 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide typically involves multi-step organic reactions, including condensation and amidation processes. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are critical for verifying its purity and structure. Laboratories focusing on small-molecule libraries or fragment-based drug design may find this compound particularly valuable for high-throughput screening campaigns.

From an industrial perspective, CAS No. 946266-33-7 represents a scaffold for innovation in specialty chemicals. Its butanamide linker offers flexibility for conjugation with other pharmacophores, a feature often explored in proteolysis-targeting chimeras (PROTACs)—a hot topic in targeted protein degradation therapies. Searches for "PROTAC linker chemistry" or "fluorinated building blocks" underscore the relevance of such compounds in cutting-edge research.

Environmental and regulatory considerations are also pertinent. While 946266-33-7 is not classified as hazardous, its halogenated structure warrants evaluation under green chemistry principles. Researchers are increasingly querying "sustainable synthesis of halogenated compounds" or "biodegradability of fluorinated amides," reflecting a shift toward eco-friendly methodologies. This compound’s potential applications in bioconjugation or fluorescent probes further diversify its utility.

In summary, 4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,5-difluorophenyl)butanamide exemplifies the intersection of synthetic chemistry and applied science. Its structural complexity and functional versatility make it a subject of ongoing investigation, particularly in fields prioritizing molecular diversity and precision therapeutics. As interest grows in tailored chemical entities, this compound is poised to remain a focal point for both academic and industrial research.

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